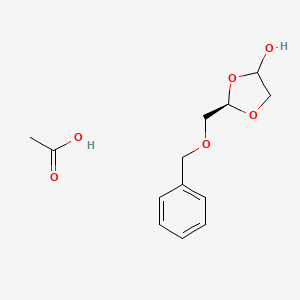
acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol is a compound that combines the properties of acetic acid with a dioxolane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with (2R)-2-(phenylmethoxymethyl)-1,3-dioxolane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its unique structure allows it to participate in hydrogen bonding and other interactions that affect its reactivity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread applications in industry and research.
Dioxolane Derivatives: Compounds with similar ring structures that exhibit unique chemical properties.
Uniqueness
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol is unique due to its combination of acetic acid and dioxolane ring structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
307002-00-2 |
|---|---|
Formule moléculaire |
C13H18O6 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol |
InChI |
InChI=1S/C11H14O4.C2H4O2/c12-10-7-14-11(15-10)8-13-6-9-4-2-1-3-5-9;1-2(3)4/h1-5,10-12H,6-8H2;1H3,(H,3,4)/t10?,11-;/m1./s1 |
Clé InChI |
GCTYFEPURZCYKP-PSDUUTOMSA-N |
SMILES isomérique |
CC(=O)O.C1C(O[C@@H](O1)COCC2=CC=CC=C2)O |
SMILES canonique |
CC(=O)O.C1C(OC(O1)COCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
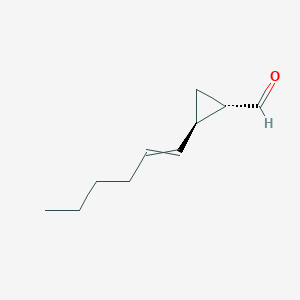
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)
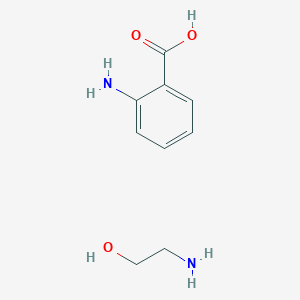
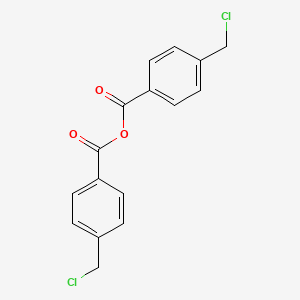
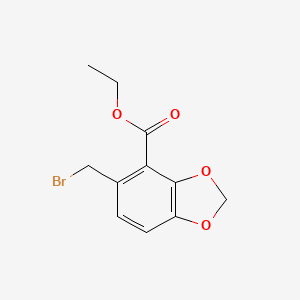
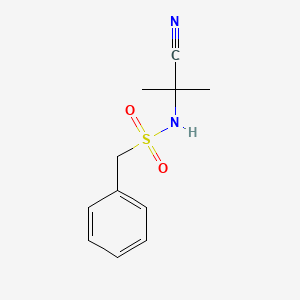

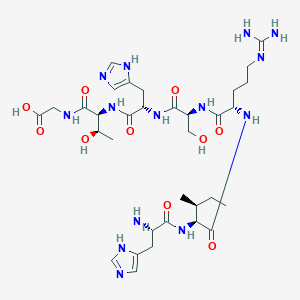
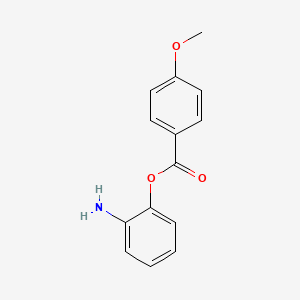
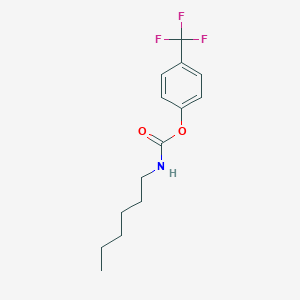
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
